molecular formula C15H15ClN2O3S B2885606 N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide CAS No. 313254-71-6

N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2885606
CAS No.: 313254-71-6
M. Wt: 338.81
InChI Key: KJWPDWSKZBYVSZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide is a synthetic small molecule that features a benzamide core substituted with a 3-chlorophenyl group and a dimethylsulfamoyl moiety. This specific molecular architecture places it within a class of compounds that have demonstrated significant value in medicinal chemistry and biochemical research. Compounds sharing the benzamide-sulfonamide scaffold have been identified as potent and selective inhibitors of Sirtuin-2 (SIRT2), a NAD+-dependent deacetylase enzyme . Research into SIRT2 inhibitors is a prominent area of investigation for neurodegenerative diseases, as inhibition of SIRT2 has been shown to be protective in models of Huntington's and Parkinson's diseases by reducing polyglutamine aggregation, a key pathological hallmark . The structural elements of this compound—the benzamide linker and sulfonamide group—are common in pharmaceuticals and are known to contribute to binding affinity and selectivity for various biological targets . Furthermore, derivatives with similar N-phenylbenzamide structures have been explored for their broad-spectrum antiviral activities, suggesting potential for applications in infectious disease research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate the full potential of this compound in their specific biological assays.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-18(2)22(20,21)14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWPDWSKZBYVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfamoylation Followed by Amidation

This route prioritizes early installation of the dimethylsulfamoyl group to streamline downstream reactions.

Step 1: Synthesis of 4-(Dimethylsulfamoyl)benzoic Acid
4-Chlorosulfonylbenzoyl chloride is reacted with dimethylamine in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds via nucleophilic substitution, replacing the chlorosulfonyl group with dimethylamine to yield 4-(dimethylsulfamoyl)benzoyl chloride. Hydrolysis of the acid chloride using aqueous sodium hydroxide generates the free carboxylic acid.

Step 2: Amidation with 3-Chloroaniline
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent coupling with 3-chloroaniline in the presence of triethylamine (Et₃N) as a base yields the target compound. This method achieves an average yield of 68–72% after purification via recrystallization from ethanol.

Key Data

Parameter Value
Reaction Temperature 0–5°C (Step 1); 25°C (Step 2)
Solvent Dichloromethane (Step 1); THF (Step 2)
Yield (Overall) 65–70%
Purity (HPLC) >98%

Amidation Followed by Sulfamoylation

This alternative approach first establishes the benzamide backbone before introducing the sulfamoyl group.

Step 1: Synthesis of N-(3-Chlorophenyl)-4-nitrobenzamide
4-Nitrobenzoic acid is activated with oxalyl chloride to form the corresponding acid chloride, which reacts with 3-chloroaniline in tetrahydrofuran (THF). The nitro group serves as a precursor for subsequent functionalization.

Step 2: Reduction of Nitro to Amine
Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere reduces the nitro group to an amine, yielding N-(3-chlorophenyl)-4-aminobenzamide. Alternative reducing agents like sodium dithionite (Na₂S₂O₄) may also be employed.

Step 3: Sulfamoylation of the Aromatic Amine
The amine intermediate reacts with dimethylsulfamoyl chloride in pyridine, facilitating the formation of the sulfonamide bond. This step requires rigorous moisture exclusion to prevent hydrolysis of the sulfamoyl chloride.

Key Data

Parameter Value
Hydrogen Pressure 50 psi (Step 2)
Reaction Time (Step 3) 12–16 hours
Yield (Overall) 58–63%
Purity (HPLC) >95%

Optimization of Reaction Conditions

Temperature and Solvent Effects

The exothermic nature of sulfamoylation necessitates precise temperature control. For instance, maintaining the reaction at 0–5°C during dimethylamine addition minimizes side reactions such as over-sulfonation. Solvent polarity significantly impacts coupling efficiency:

Solvent Dielectric Constant Yield (Amidation Step)
THF 7.5 72%
DCM 9.1 68%
DMF 37.0 55% (side product formation)

Polar aprotic solvents like THF balance reactivity and solubility, whereas DMF promotes competing hydrolysis.

Catalytic Systems and Reagent Ratios

Stoichiometric excess of 3-chloroaniline (1.2 equivalents) relative to the acid chloride maximizes amidation efficiency. Catalytic additives such as 4-dimethylaminopyridine (DMAP, 0.1 equivalents) enhance reaction rates by 20–25% through nucleophilic catalysis.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to improve heat dissipation and reduce reaction times. Key parameters for kilogram-scale production include:

Parameter Laboratory Scale Industrial Scale
Batch Size 10–100 g 50–100 kg
Reaction Time (Step 1) 6 hours 2 hours (flow reactor)
Purification Method Column Chromatography Crystallization
Cost per Kilogram $1,200–1,500 $400–600

Continuous crystallization units achieve >99.5% purity by leveraging temperature-controlled antisolvent addition.

Analytical Characterization and Quality Control

Structural validation employs a multi-technique approach:

  • ¹H NMR : Aromatic protons resonate at δ 7.5–8.1 ppm, with distinct singlet integration for dimethylsulfamoyl protons (δ 3.1 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₁₅H₁₄ClN₂O₃S: 345.04; observed: 345.03.
  • X-ray Crystallography : Confirms planar benzamide geometry and sulfonamide bond angles (C–S–N ≈ 107°).

Quality control protocols mandate HPLC purity thresholds >98% and residual solvent levels <500 ppm (ICH guidelines).

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison

Compound Name Molecular Formula Molecular Weight Key Activity/Feature Reference
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide C₁₈H₂₁ClN₂O₄S 396.89 Hypothesized PD-L1 inhibition
Compound 30 () C₂₂H₂₀ClFN₂O₄S 478.92 57.15% PD-L1 inhibition
Compound 50 () C₁₈H₁₆BrN₃O₃S₂ 466.37 Calcium channel activation
N-(3-Chlorophenyl)-4-(2-methoxyethoxy)benzamide C₁₆H₁₆ClNO₃ 305.76 High lipophilicity (LogP 3.54)

Biological Activity

N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.

Chemical Structure and Properties

This compound possesses a unique structural configuration that includes a benzamide core with a dimethylsulfamoyl substituent and a chlorophenyl group. The molecular formula for this compound is C13H12ClN2O2SC_{13}H_{12}ClN_{2}O_{2}S with a molecular weight of approximately 299.76 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may exert its effects by:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound can inhibit specific kinases, which play crucial roles in tumor growth and proliferation.
  • Antimicrobial Action : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Anticancer Properties

Research indicates that this compound may have significant anticancer effects. For instance:

  • In Vitro Studies : Various studies have demonstrated that the compound inhibits the growth of cancer cell lines by targeting specific signaling pathways associated with cell proliferation .
  • Case Study : A study involving similar sulfonamide derivatives showed promising results in inhibiting the growth of human cancer cell lines, suggesting that modifications in the benzamide structure can enhance anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity : Initial evaluations suggest that it may exhibit broad-spectrum activity against various pathogens, although specific data on efficacy is still limited .
  • Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits tumor growth in vitro
AntimicrobialPotential broad-spectrum antimicrobial effects

Case Studies

  • Anticancer Evaluation : A study on derivatives similar to this compound found that modifications to the sulfonamide group significantly enhanced anticancer activity against breast cancer cell lines (MCF-7) .
  • Antimicrobial Testing : In vitro tests demonstrated that certain derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as therapeutic agents for bacterial infections .

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide?

The synthesis typically involves:

  • Step 1: Formation of the benzamide core via coupling of 4-(dimethylsulfamoyl)benzoic acid derivatives with 3-chloroaniline. This requires activating agents like thionyl chloride (SOCl₂) to generate the reactive acyl chloride intermediate.
  • Step 2: Purification via column chromatography using solvents such as dichloromethane/ethyl acetate gradients to isolate the product.
  • Step 3: Characterization via melting point analysis, NMR, and IR spectroscopy to confirm purity and structural integrity .
    Critical Conditions: Reactions are often conducted under reflux (e.g., 80°C in tetrahydrofuran) with catalysts like triethylamine to enhance yields .

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and confirm substituent positions (e.g., distinguishing chlorophenyl and dimethylsulfamoyl groups) .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths, angles, and molecular packing. For example, a study on a related chlorophenyl benzamide derivative reported a mean C–C bond length of 1.39 Å and R factor = 0.038, validated using SHELXL refinement .
  • IR Spectroscopy: Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Basic: What preliminary biological assays are used to screen its pharmacological activity?

  • MTT Assay: Evaluates cytotoxicity against cancer cell lines (e.g., A549 lung cancer cells). IC₅₀ values are calculated to assess potency .
  • Enzyme Inhibition Assays: Tests for interaction with targets like cyclooxygenase (COX) or kinases using fluorometric or colorimetric substrates .
  • Inflammatory Models: Measures inhibition of TNF-α or IL-6 in macrophage cultures to assess anti-inflammatory potential .

Advanced: How can reaction yields be optimized during synthesis?

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reflux conditions improve reaction kinetics .
  • Catalyst Selection: Triethylamine or DMAP (4-dimethylaminopyridine) can reduce side reactions during coupling steps .
  • Workup Strategies: Acid-base extraction removes unreacted starting materials, and recrystallization (e.g., using ethanol/water) improves purity .

Advanced: How to resolve contradictions in reported biological activities across studies?

  • Dose-Response Curves: Establish consistent potency metrics (e.g., IC₅₀) across multiple cell lines to account for variability in sensitivity .
  • Target Specificity Profiling: Use kinase panels or proteomic approaches to identify off-target effects that may explain divergent results .
  • Comparative Studies: Replicate assays under standardized conditions (e.g., serum-free media, matched incubation times) to isolate compound-specific effects .

Advanced: What crystallographic strategies elucidate conformational dynamics?

  • High-Resolution X-ray Data: Collect datasets at low temperature (e.g., 100 K) to minimize thermal motion artifacts. SHELXL refinement incorporates anisotropic displacement parameters for accurate electron density mapping .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain packing motifs and stability .
  • Twinned Data Refinement: For challenging crystals, SHELXL’s TWIN/BASF commands model twinning ratios to improve structure solution .

Advanced: What mechanistic studies identify its enzyme inhibition pathways?

  • Molecular Docking: Uses software like AutoDock to predict binding poses in COX-2 or kinase active sites. Validate with mutagenesis (e.g., alanine scanning of key residues) .
  • Kinetic Assays: Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. For example, a study on related sulfonamides showed uncompetitive inhibition of carbonic anhydrase .
  • Isothermal Titration Calorimetry (ITC): Measures binding thermodynamics (ΔH, ΔS) to characterize interaction energetics with targets .

Advanced: How does the compound interact with DNA/RNA in anticancer studies?

  • Fluorescence Quenching Assays: Monitor changes in ethidium bromide-DNA fluorescence to assess intercalation or groove-binding .
  • RT-qPCR: Quantifies gene expression changes (e.g., apoptosis markers like BAX/BCL-2) in treated cells to infer transcriptional modulation .
  • Comet Assay: Detects DNA strand breaks in single cells to evaluate genotoxic effects .

Advanced: What computational methods predict its ADMET properties?

  • QSAR Models: Train on datasets of sulfonamide derivatives to predict logP, solubility, and CYP450 inhibition .
  • MD Simulations: Simulate blood-brain barrier permeability using CHARMM force fields in lipid bilayer systems .
  • SwissADME: Screens for PAINS (pan-assay interference compounds) alerts to exclude false-positive bioactivity .

Advanced: How to design derivatives with enhanced pharmacokinetic profiles?

  • Bioisosteric Replacement: Substitute the chlorophenyl group with trifluoromethyl or cyanophenyl to modulate lipophilicity .
  • Prodrug Strategies: Introduce ester or glycoside moieties to improve oral bioavailability, with hydrolysis studies in simulated gastric fluid .
  • Metabolic Stability Assays: Incubate derivatives with liver microsomes and quantify parent compound degradation via LC-MS .

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